molecular formula C14H13BrN2O4 B5571070 5-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-2-furohydrazide

5-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-2-furohydrazide

Cat. No. B5571070
M. Wt: 353.17 g/mol
InChI Key: VAJJUNVAGJWTJZ-LZYBPNLTSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by their crystalline form and bond configurations. For instance, Zhu et al. (2011) detailed the crystalline structures of similar compounds, indicating how molecular geometry is influenced by the nature of substituents and the crystalline environment (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

Hydrazone compounds, including 5-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-2-furohydrazide, can participate in various chemical reactions, such as redox reactions, due to their active functional groups. The specific reactivity would depend on the substituents and the overall molecular structure.

Physical Properties Analysis

The physical properties of hydrazone compounds, like solubility, melting point, and crystalline structure, can be inferred from similar compounds. For example, the work by Zong et al. (2013) on aroylhydrazones derived from 5-methoxysalicylaldehyde provides insights into how substituents affect these physical properties (Q. Zong & J. Y. Wu, 2013).

Scientific Research Applications

Crystallographic Insights

Research into structurally related aroylhydrazones has provided insights into their crystal structures, demonstrating the potential for such compounds in the study of molecular interactions and crystal engineering. For example, compounds derived from 5-methoxysalicylaldehyde have been characterized, showing the importance of N-H...O and O-H...O hydrogen bonds as well as π...π interactions in stabilizing crystal structures, which could be relevant for the understanding and development of new materials with specific properties (Q. Zong & J. Y. Wu, 2013).

Catalytic Activities

The catalytic performance of compounds involving similar structural motifs, particularly in the synthesis of organic molecules, has been studied. A novel mixed-ligand Cu(II) Schiff base complex showed catalytic activities in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting the potential use of such compounds in facilitating various chemical reactions (S. Y. Ebrahimipour et al., 2018).

Photodynamic Therapy Applications

Compounds with similar structural elements have been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. A new zinc phthalocyanine derivative, for instance, has shown high singlet oxygen quantum yield and good fluorescence properties, suggesting its potential as a Type II photosensitizer in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antioxidant and Antimicrobial Properties

Research into structurally related benzohydrazide derivatives has revealed their potent antioxidant and antimicrobial activities. For example, Schiff base compounds have been synthesized and shown to possess significant activities in these areas, underscoring the potential of such molecules in developing new antioxidants and antimicrobial agents (M. Sirajuddin, Noor Uddin, Saqib Ali, & M. Tahir, 2013).

Insulin-Like Activity

Oxidovanadium(V) complexes with hydrazone and mixed-ligands, bearing structural similarities, have shown promising results in decreasing blood glucose levels in diabetic mice, pointing to the potential application of these complexes in diabetes treatment (Xinlu Zhao et al., 2015).

properties

IUPAC Name

5-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-2-20-11-4-3-9(7-10(11)18)8-16-17-14(19)12-5-6-13(15)21-12/h3-8,18H,2H2,1H3,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJJUNVAGJWTJZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-[(E)-(4-ethoxy-3-hydroxyphenyl)methylidene]furan-2-carbohydrazide

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